molecular formula C28H43N3O6 B7971956 Z-L-Dab(aloc)-oh dcha

Z-L-Dab(aloc)-oh dcha

Cat. No.: B7971956
M. Wt: 517.7 g/mol
InChI Key: YPBSZTLSVRWADJ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Dab(aloc)-oh dcha is a chemical compound that is often used in peptide synthesis. It is a derivative of the amino acid L-2,4-diaminobutyric acid, which is protected by a benzyloxycarbonyl (Z) group and an allyloxycarbonyl (aloc) group. The compound is typically used as an intermediate in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Dab(aloc)-oh dcha typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The benzyloxycarbonyl (Z) group is introduced to protect the alpha-amino group, while the allyloxycarbonyl (aloc) group is used to protect the side-chain amino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Z-L-Dab(aloc)-oh dcha can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in the stabilization of peptide structures.

    Reduction: Reduction reactions can be used to remove protecting groups and reveal the free amino groups.

    Substitution: The allyloxycarbonyl (aloc) group can be selectively removed under mild conditions to allow for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: The removal of the allyloxycarbonyl (aloc) group can be achieved using tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield the free amino acid.

Scientific Research Applications

Z-L-Dab(aloc)-oh dcha has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-L-Dab(aloc)-oh dcha involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl (Z) group and allyloxycarbonyl (aloc) group protect the amino groups during peptide synthesis, preventing unwanted side reactions. The selective removal of these protecting groups allows for the controlled functionalization of the molecule, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Z-L-Dab(Boc)-oh dcha: This compound uses a tert-butyloxycarbonyl (Boc) group instead of an allyloxycarbonyl (aloc) group for protection.

    Z-L-Dab(Fmoc)-oh dcha: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

Z-L-Dab(aloc)-oh dcha is unique in its use of the allyloxycarbonyl (aloc) group, which can be selectively removed under mild conditions. This allows for greater flexibility in the synthesis of complex peptides and proteins, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBSZTLSVRWADJ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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